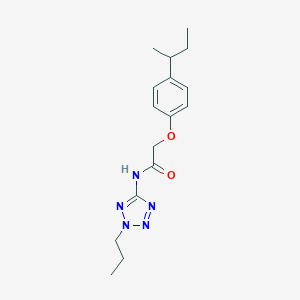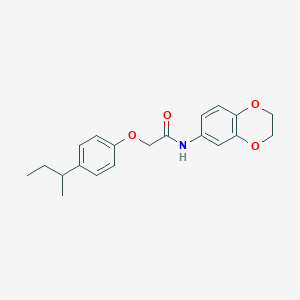![molecular formula C20H25N3O3 B251560 3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as 'DMBMPPB' and has been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of DMBMPPB is not fully understood. However, studies have shown that DMBMPPB binds to certain proteins and enzymes, which leads to the inhibition of their activity. For example, DMBMPPB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DMBMPPB has been shown to have various biochemical and physiological effects. Studies have shown that DMBMPPB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMBMPPB has been shown to reduce the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In Parkinson's disease, DMBMPPB has been shown to protect dopaminergic neurons from oxidative stress.
実験室実験の利点と制限
DMBMPPB has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, there are also limitations to using DMBMPPB in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of DMBMPPB. One area of interest is the development of DMBMPPB as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of DMBMPPB and its effects on different cell types. Finally, the development of new synthetic methods for DMBMPPB may lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
In conclusion, DMBMPPB is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been studied for its various biochemical and physiological effects, and has shown promise as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of DMBMPPB and its potential as a therapeutic agent.
合成法
The synthesis of DMBMPPB involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure DMBMPPB.
科学的研究の応用
DMBMPPB has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that DMBMPPB has anti-cancer properties by inhibiting the growth of cancer cells. Additionally, DMBMPPB has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In Parkinson's disease, DMBMPPB has been shown to protect dopaminergic neurons from oxidative stress.
特性
分子式 |
C20H25N3O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O3/c1-22-10-12-23(13-11-22)17-7-5-16(6-8-17)21-20(24)15-4-9-18(25-2)19(14-15)26-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
InChIキー |
APEUHPWMTXWDRJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)


![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)


![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

